2-Propionamidobenzoic acid
Overview
Description
2-Propionamidobenzoic acid (2-PABA) is a chemical compound that is widely used in the synthesis of pharmaceuticals, cosmetics, and other products. It is a white crystalline solid with a melting point of 140°C and a molecular weight of 158.14 g/mol. 2-PABA is a derivative of benzoic acid, which is a widely used organic compound. The chemical structure of 2-PABA consists of a carboxylic acid group, two methylene groups, and an amino group. It is a widely used intermediate in the synthesis of various organic compounds. 2-PABA is widely used in the pharmaceutical industry for the synthesis of drugs, such as antibiotics, antifungals, and analgesics.
Scientific Research Applications
2-Aminobenzoic acid (2-AA), a compound related to 2-Propionamidobenzoic acid, is used for labeling N-glycans on a MALDI target through nonreductive amination. This method increases mass spectrometric sensitivity for glycan identification and simplifies glycan profiles (Hronowski et al., 2020).
5,5′-Dithiobis(2-nitrobenzoic acid), a water-soluble aromatic disulfide, has been synthesized for the determination of sulfhydryl groups, providing insights into the reaction of this disulfide with blood (Ellman, 1959).
The synthesis of benzimidazoles from benzoic acid and phenylenediamine in high-temperature water shows the impact of solvent properties on chemical reactions, indicating potential applications in green chemistry (Dudd et al., 2003).
Parabens, esters of 4-hydroxybenzoic acid, are hydrolyzed by carboxylesterases to 4-hydroxybenzoic acid, suggesting their metabolism and potential toxicity upon dermal exposure (Jewell et al., 2007).
N-(biphenylylmethyl)imidazoles, a series of nonpeptide angiotensin II receptor antagonists, are synthesized from benzamidobenzoic acid derivatives. These compounds exhibit potent antihypertensive effects upon oral administration (Carini et al., 1991).
Acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones synthesized from 2-aminobenzothiazole and related compounds have shown potential as antiallergic agents in animal models (Wade et al., 1983).
Safety and Hazards
Mechanism of Action
Target of Action
2-Propionamidobenzoic acid, also known as 2-(PROPIONYLAMINO)BENZOIC ACID, is a derivative of p-Aminobenzoic acid (pABA). pABA plays important roles in a wide variety of metabolic processes . The primary target of pABA and its derivatives is the auxin receptor TIR1 . Auxin receptors play a crucial role in plant growth and development.
Mode of Action
The compound interacts with its target, the auxin receptor TIR1, in a similar way to the natural auxin, indole-3-acetic acid (IAA) . The interaction is facilitated by the molecular electrostatic potential maps on the accessible surface area of the neutral and anionic forms of pABA .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those of pABA. pABA is a precursor for folic acid and coenzyme Q . It is also involved in the biosynthesis of tryptophan in microorganisms . The compound might affect these pathways and their downstream effects.
Pharmacokinetics
General principles of pharmacokinetics involve the processes of absorption, distribution, metabolism, and excretion (adme) . The compound’s ADME properties would impact its bioavailability, which is crucial for its effectiveness.
Result of Action
Paba and its derivatives have been found to act as potential auxin-like regulators of root development in arabidopsis thaliana . They displayed an agravitropic root response at high concentrations .
Action Environment
The site of protonation of aminobenzoic acid derivatives, such as this compound, can be influenced by the environment . Environmental factors can affect the charge distribution in the molecule, which in turn can influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as p-Aminobenzoic acid (pABA), play important roles in a wide variety of metabolic processes . They are involved in the synthesis of folate, a crucial vitamin required for DNA synthesis and replication .
Cellular Effects
Compounds with similar structures, such as pABA, have been shown to have extensive usage in the chemical industry as a starting material for the preparation of folate . Folate is essential for DNA synthesis and replication, suggesting that 2-Propionamidobenzoic acid may have similar effects on cellular processes.
Molecular Mechanism
It is known that similar compounds, such as pABA, interact with the auxin receptor TIR1, revealing a similar binding mode in the active site . This suggests that this compound may also interact with certain receptors or enzymes to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that similar compounds, such as pABA, act as potential auxin-like regulators of root development in Arabidopsis thaliana at certain concentrations and display an agravitropic root response at high concentration . This suggests that this compound may have similar temporal effects in laboratory settings.
Dosage Effects in Animal Models
It is known that similar compounds, such as pABA, have been used in various studies, suggesting that this compound may have similar dosage effects in animal models .
Metabolic Pathways
It is known that similar compounds, such as 2-oxocarboxylic acids, are involved in various metabolic pathways, including the tricarboxylic pathway where acetyl-CoA derived carbon is used to extend the chain length . This suggests that this compound may be involved in similar metabolic pathways.
Transport and Distribution
It is known that amino acid transport is a ubiquitous phenomenon in prokaryotes, serving a variety of functions, including the supply of carbon and nitrogen for catabolic and anabolic processes . This suggests that this compound may be transported and distributed in a similar manner.
Subcellular Localization
It is known that the prediction of protein subcellular localization is of great relevance for proteomics research . This suggests that this compound may have specific subcellular localizations that affect its activity or function.
properties
IUPAC Name |
2-(propanoylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZERPPGRNIIZJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390815 | |
Record name | 2-Propionamidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19165-26-5 | |
Record name | 2-Propionamidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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